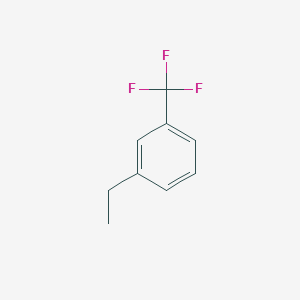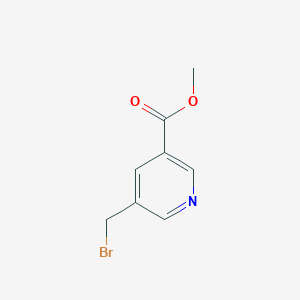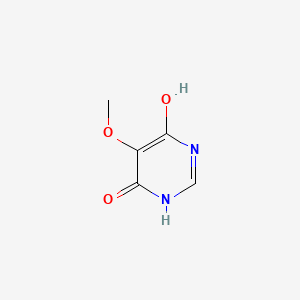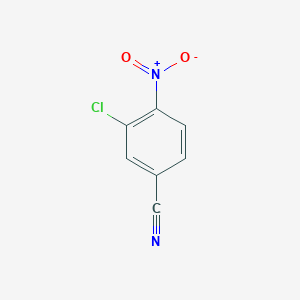
2-Bromo-4-fluoro-6-(trifluoromethyl)phenol
Overview
Description
“2-Bromo-4-fluoro-6-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C7H3BrF4O . It has a molecular weight of 259.00 g/mol . The compound is typically stored at inert atmosphere temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “2-Bromo-4-fluoro-6-(trifluoromethyl)phenol” is 1S/C7H3BrF4O/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2,13H . The canonical SMILES structure is C1=C(C=C(C(=C1C(F)(F)F)O)Br)F .Physical And Chemical Properties Analysis
“2-Bromo-4-fluoro-6-(trifluoromethyl)phenol” is a liquid at room temperature . It has a topological polar surface area of 20.2 Ų and a complexity of 184 . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 .Scientific Research Applications
Fluorination and Substitution Reactions
2-Bromo-4-fluoro-6-(trifluoromethyl)phenol is involved in various fluorination and substitution reactions. Koudstaal and Olieman (2010) demonstrated the fluorination of related compounds using xenon difluoride, highlighting the potential of such compounds in complex fluorination processes (Koudstaal & Olieman, 2010). Additionally, Gray and Kelly (1981) explored the introduction of various substituents like fluoro and bromo into phenolic moieties, indicating the utility of these compounds in creating new series with specific properties (Gray & Kelly, 1981).
Molecular Structure and Electrostatic Potential Studies
Tanak (2019) conducted density functional theory calculations on a similar compound to investigate its molecular structure and electrostatic potential. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Tanak, 2019).
Site-Selective Metalation Reactions
Marzi et al. (2001) discussed the site-selective metalation of MOM-protected (trifluoromethyl)phenols, including reactions at positions adjacent to fluorine atoms. This work is significant for understanding the chemical reactivity of such compounds in the presence of metal catalysts (Marzi, Mongin, Spitaleri, & Schlosser, 2001).
Synthesis of Aryl Trifluoromethyl Ethers
Zhou et al. (2016) reported a new method for synthesizing aryl trifluoromethyl ethers using phenols, demonstrating the practicality of this approach with compounds like 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol (Zhou, Ni, He, & Hu, 2016).
Photoreaction Mechanism Studies
Nanbu et al. (2012) investigated the photoreaction mechanisms of a related compound, 4-bromo-2-chloro-6-fluorophenol, in low-temperature argon matrices. This research is essential for understanding the photoreactive properties of halogenated phenols (Nanbu, Sekine, & Nakata, 2012).
Biocatalytic Trifluoromethylation
Simon et al. (2016) presented a biocatalytic approach for the trifluoromethylation of unprotected phenols, which is relevant for compounds like 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol. Their method highlights the potential for environmentally friendly and efficient synthesis of such compounds (Simon, Busto, Richter, Resch, Houk, & Kroutil, 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-bromo-4-fluoro-6-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXJVEXPMOPLQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567655 | |
| Record name | 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-6-(trifluoromethyl)phenol | |
CAS RN |
130046-84-3 | |
| Record name | 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70567655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

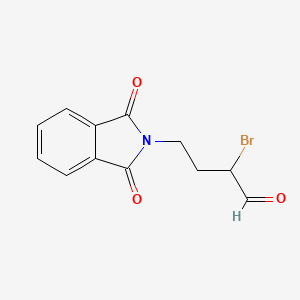
![Bicyclo[2.2.1]hept-5-en-2-yl methacrylate](/img/structure/B1354879.png)
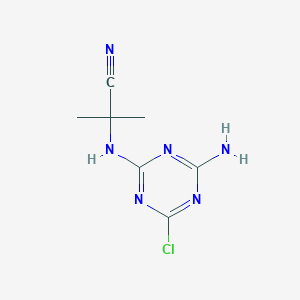
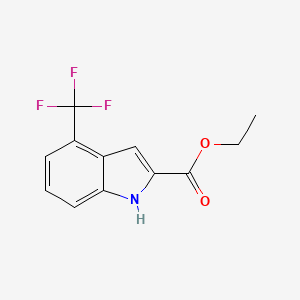

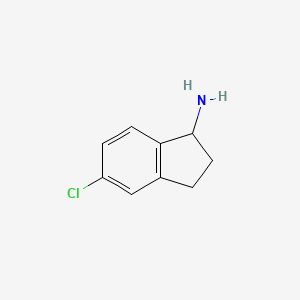
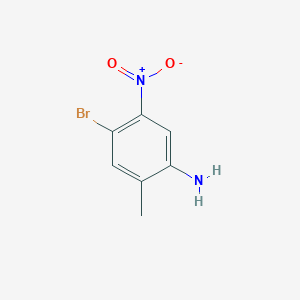
![Ethyl 5-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1354912.png)

